molecular formula C14H6Br2O2 B1313628 2,6-Dibromoanthraquinone CAS No. 633-70-5

2,6-Dibromoanthraquinone

Cat. No. B1313628
CAS RN: 633-70-5
M. Wt: 366 g/mol
InChI Key: JUFYHUWBLXKCJM-UHFFFAOYSA-N
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Description

2,6-Dibromoanthraquinone is a chemical compound with the molecular formula C14H6Br2O2 . It is an electron-deficient anthraquinone building block used in the synthesis of semiconducting small molecules or polymers .


Synthesis Analysis

2,6-Dibromoanthraquinone has been synthesized by palladium coupling of tert-butyl diphenylsilyl 5’-protected 8-ethynyl-2’-deoxyadenosine with the corresponding bromoanthraquinone intermediates .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromoanthraquinone consists of an anthracene-9,10-dione structure with bromo substituents at the 2,6-position of the anthraquinone ring .


Chemical Reactions Analysis

The rapid reversible faradaic reactions of 2,6-Dibromoanthraquinone molecules are realized by means of the good conductivity of graphene . This allows the combination of the Faraday pseudocapacitance of 2,6-Dibromoanthraquinone with the double-layer capacitance of graphene .


Physical And Chemical Properties Analysis

2,6-Dibromoanthraquinone is a solid at 20°C . It has a molecular weight of 366.01 g/mol . It is light-sensitive and air-sensitive, and should be stored under inert gas .

Scientific Research Applications

Toxicological Studies

  • Toxicology and Carcinogenesis : 1-Amino-2,4-dibromoanthraquinone, a related compound, was studied for its toxicologic and carcinogenic potential. It is an anthraquinone-derived vat dye used in textile fibers. Toxicology studies in rats and mice indicated significant chemical-related increases in benign and malignant neoplasms in various organs (National Toxicology Program technical report series, 1996).

Chemical Properties and Applications

  • DNA Intercalation and Electrochemical Techniques : Anthraquinone derivatives, including anthraquinone-2,6-disulfonate, have been used for DNA detection via electrochemical methods. A quantitative model of the redox systems of these derivatives was developed across a wide pH range, contributing to the advancement of DNA sensors (Batchelor‐McAuley et al., 2010).

Biomedical Research

  • Anticancer Potential : Studies on mitoxantrone, an anthraquinone derivative, showed significant clinical activity in treating breast cancer, acute leukemia, and lymphoma. Its mechanisms involve DNA intercalation and electrostatic interactions, highlighting the therapeutic potential of anthraquinone derivatives in cancer treatment (Shenkenberg & Von Hoff, 1986).

Supramolecular Chemistry

  • Halogen Bonds in Supramolecular Systems : The study of 1,5- and 2,6-dibromoanthraquinones on Au(111) surfaces revealed rigid triangular structures consisting of halogen bonds and hydrogen bonds. These findings contribute to the understanding of supramolecular interactions in planar systems (Yoon et al., 2011).

Osteoarthritis Treatment

  • Potential Osteoarthritis Drug : Anthraquinone-2,6-disulfonic acid was evaluated for its potential as a disease-modifying osteoarthritis drug. In vitro and in vivo studies suggested its effectiveness in reducing cartilage degeneration parameters, indicating its potential use in treating osteoarthritis (Savarino et al., 2007).

Semiconductor Applications

  • Organic Semiconductor for Optoelectronic Devices : Ferrocene materials doped with 2,6-Dihydroxyanthraquinone showed properties suitable for organic semiconductors, suggesting their application in optoelectronic devices. This research expands the application of anthraquinone derivatives in the field of material science (Vergara et al., 2019)

Safety And Hazards

2,6-Dibromoanthraquinone should be handled with care to avoid contact with skin and eyes . It should also be handled in a way that prevents the formation of dust and aerosols .

Future Directions

2,6-Dibromoanthraquinone has potential applications in the field of energy storage, particularly in the development of high-performance electrode materials for supercapacitors . It is also used in the synthesis of semiconducting small molecules or polymers for applications in fluorophores, photocatalysts, OLEDs, and organic solar cells .

properties

IUPAC Name

2,6-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFYHUWBLXKCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449859
Record name 2,6-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromoanthraquinone

CAS RN

633-70-5
Record name 2,6-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
A Molina, N Patil, E Ventosa, M Liras… - Advanced Functional …, 2020 - Wiley Online Library
Redox‐active conjugated microporous polymers (RCMPs) polymerized by conventional methods are commonly obtained as irregular insoluble solid particles making the electrode …
Number of citations: 94 onlinelibrary.wiley.com
RAI Abou-Elkhair, DW Dixon… - The Journal of Organic …, 2009 - ACS Publications
Photoexcitation of anthraquinones (AQ) in association with DNA results in DNA damage mainly at guanine residues, with products from thymine oxidation also observed. Studies of …
Number of citations: 24 pubs.acs.org
M Yu, X Yu, J Hu, C Tang, C Fan - Journal of Energy Storage, 2023 - Elsevier
An organic polymer cathode called poly(anthraquinone-alt-benzene) (PAQB) is in-situ synthesized between the monomers of 2,6-dibromoanthraquinone and 1,4-benzenediboronic …
Number of citations: 0 www.sciencedirect.com
MG Mohamed, SU Sharma, CH Yang… - ACS Applied Energy …, 2021 - ACS Publications
Extended π-conjugated microporous polymers (CMPs) are useful as organic anode or cathode materials in lithium-ion batteries (LIBs), overcoming the issue of small organic molecules …
Number of citations: 30 pubs.acs.org
Y Hu, Y Gao, L Fan, Y Zhang, B Wang… - Advanced Energy …, 2020 - Wiley Online Library
Organic electrode materials are extensively applied for alkali metal (lithium, sodium, and potassium)‐ion batteries (LIBs, SIBs, and PIBs) due to their sustainability and low cost. As a …
Number of citations: 69 onlinelibrary.wiley.com
M Yao, H Sano, H Ando, T Kiyobayashi… - …, 2019 - Wiley Online Library
An anthraquinone (AQ)‐based dimer and trimer linked by a triple bond (−C≡C−) were newly synthesized as active materials for the positive electrode of rechargeable lithium batteries. …
WJ Jo, KH Kim, HC No, DY Shin, SJ Oh, JH Son… - Synthetic metals, 2009 - Elsevier
Novel blue emitters with two bulky substituents on the 2,6-position of 9,10-diphenylanthracene (DPAN), which can provide effective hindrance to the intermolecular packing, were …
Number of citations: 47 www.sciencedirect.com
EH Van Dijk, DJT Myles, MH Van Der Veen… - Organic …, 2006 - ACS Publications
The synthesis of a molecular wire bearing an anthraquinone core and thioacetyl end groups for gold electrode binding is described. A model anthraquinone system, substituted with tert-…
Number of citations: 167 pubs.acs.org
C Su, B Han, J Ma, L Xu - ChemElectroChem, 2020 - Wiley Online Library
Organic and polymeric materials are excellent candidates for next generation advanced electrode materials. Therein, 2,6‐Bis(4‐(diphenylamino)phenyl)‐9,10‐anthracenedione (BDAPA…
R Peköz, D Donadio - Surface Science, 2018 - Elsevier
Halogenated aromatic molecules assemble on surfaces forming both hydrogen and halogen bonds. Even though these systems have been intensively studied on flat metal surfaces, …
Number of citations: 3 www.sciencedirect.com

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